molecular formula C7H5Cl3O B1307891 2,4,6-Trichlorobenzyl alcohol CAS No. 217479-60-2

2,4,6-Trichlorobenzyl alcohol

Cat. No. B1307891
M. Wt: 211.5 g/mol
InChI Key: WKJWKKDGJLKFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08222248B2

Procedure details

To a stirred solution of (2,4,6-trichlorophenyl)-methanol (350 mg, 1.67 mmol) in CH2Cl2 (10 mL) was added Dess-Martin reagent (742 mg, 1.75 mmol). After the addition, the solution was stirred at ambient temperature for 2 h. The reaction was quenched with sat. NaHCO3 and the aqueous layer was extracted with EtOAc. The organic layer was washed with water, brine, dried with MgSO4, and filtered. The solvent was removed under reduced pressure to give 2,4,6-trichlorobenzaldehyde as a white solid.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
742 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[CH2:10][OH:11].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[CH:10]=[O:11]

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)CO
Name
Quantity
742 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sat. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.